Benazepril-d5 - 1279200-03-1

Benazepril-d5

Catalog Number: EVT-1439627
CAS Number: 1279200-03-1
Molecular Formula: C24H28N2O5
Molecular Weight: 429.528
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The dopamine D5 receptor is a G protein-coupled receptor that belongs to the D1-like family of dopamine receptors. [, , ] It is primarily expressed in the brain, particularly in regions associated with cognition, memory, and reward processing. [, ]

Future Directions
  • Long-Term Effects on Survival in CKD: While some studies indicate potential benefits, more extensive research is needed to determine the long-term effects of benazepril on survival rates in dogs with CKD. []
  • Comparative Efficacy with Other RAAS Inhibitors: Comparing the efficacy and safety of benazepril with other RAAS inhibitors like telmisartan can provide valuable insights for clinical decision-making. []

Decamethylcyclopentasiloxane (D5)

Benazepril Hydrochloride

Compound Description: Benazepril hydrochloride is a commonly prescribed angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension in humans and various cardiovascular diseases in dogs. It functions as a prodrug, metabolizing into its active form, benazeprilat, in the liver. [, ]

Spironolactone

Compound Description: Spironolactone is a mineralocorticoid receptor antagonist used in treating heart failure and hypertension. It inhibits the effects of aldosterone, a hormone that regulates electrolyte balance and blood pressure. []

Relevance: Spironolactone is often co-administered with benazepril hydrochloride, especially in treating heart failure. This combination targets multiple pathways within the renin-angiotensin-aldosterone system (RAAS), leading to more effective blood pressure control and improved outcomes in heart failure patients. [, , ]

Leflunomide

Compound Description: Leflunomide is an immunosuppressive drug primarily used to treat rheumatoid arthritis. It inhibits pyrimidine synthesis, thereby suppressing the immune response. []

Relevance: A study investigated the combined effect of leflunomide and benazepril hydrochloride in a rat model of diabetic nephropathy. The study found that this combination significantly improved renal function and reduced renal injury compared to either drug alone, suggesting a potential synergistic effect. []

Pimobendan

Compound Description: Pimobendan is a drug used in veterinary medicine to treat heart failure in dogs. It acts as both an inodilator, enhancing the heart's contractility, and a vasodilator, relaxing blood vessels. [, ]

Relevance: Pimobendan is often used in conjunction with benazepril hydrochloride to manage heart failure in dogs. These drugs target different aspects of the disease, leading to improved cardiac function and quality of life. Research indicates that combining pimobendan with benazepril hydrochloride does not interfere with benazepril's ACE inhibitory activity and supports the combined use of these drugs. [, ]

Amlodipine

Compound Description: Amlodipine is a dihydropyridine calcium channel blocker used to treat hypertension. It inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and lowering of blood pressure. [, ]

Relevance: Clinical trials have compared the efficacy of benazepril hydrochloride in combination with amlodipine versus benazepril hydrochloride with hydrochlorothiazide in patients with hypertension. The benazepril-amlodipine combination was found to be superior in reducing cardiovascular events. [] Additionally, a study compared benazepril and losartan (an angiotensin II receptor blocker) in patients with type 2 diabetes and hypertension, with all patients receiving amlodipine as a baseline treatment. []

Hydrochlorothiazide

Compound Description: Hydrochlorothiazide is a thiazide diuretic used to treat hypertension. It acts by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased urine output and decreased blood volume. []

Relevance: In a clinical trial, benazepril hydrochloride combined with amlodipine demonstrated superior efficacy in reducing cardiovascular events compared to benazepril hydrochloride combined with hydrochlorothiazide in high-risk hypertensive patients. This finding challenges the traditional recommendation of using a diuretic in combination therapy for hypertension. []

Losartan

Compound Description: Losartan is an angiotensin II receptor blocker used to treat hypertension and other cardiovascular conditions. It blocks the binding of angiotensin II to its receptor, preventing vasoconstriction and the release of aldosterone. [, ]

Relevance: A study compared the effects of benazepril hydrochloride and losartan on endothelial function and vascular stiffness in patients with type 2 diabetes and hypertension. While both drugs showed comparable effects on blood pressure, benazepril hydrochloride was associated with a greater reduction in C-reactive protein levels and a slight improvement in flow-mediated dilation. [] Additionally, a study comparing the effects of benazepril and losartan on the angiotensin I-induced blood pressure response in cats found that losartan did not significantly reduce the blood pressure response compared to the placebo. []

Telmisartan

Compound Description: Telmisartan is an angiotensin II receptor blocker used to treat hypertension. Like losartan, it blocks the binding of angiotensin II to its receptor. [, ]

Relevance: Telmisartan has been compared to benazepril in several studies. A clinical trial in cats with chronic kidney disease found that telmisartan was non-inferior to benazepril in controlling proteinuria and significantly decreased proteinuria relative to baseline at all assessment points, while benazepril did not. [] Furthermore, in a study comparing the attenuation of the angiotensin I-induced blood pressure response in cats, telmisartan was found to be more effective than benazepril. []

Carvedilol

Compound Description: Carvedilol is a third-generation beta-blocker used to treat heart failure and hypertension. It blocks the action of epinephrine and norepinephrine, thereby slowing the heart rate and reducing blood pressure. []

Relevance: A study investigated the additive effect of carvedilol to standard therapy (digoxin, furosemide, and benazepril) in managing dilated cardiomyopathy in dogs. While carvedilol showed improvement in cardiac function and quality of life within the treatment group, it did not demonstrate a significant improvement over standard therapy alone. []

Robenacoxib

Compound Description: Robenacoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in dogs. It selectively inhibits the COX-2 enzyme, which is involved in the production of prostaglandins. []

Dopamine

Compound Description: Dopamine is a neurotransmitter involved in various brain functions, including reward, motivation, and motor control. It also plays a role in regulating renal function and blood pressure. [, , ]

Relevance: Several studies highlight the interaction between the dopaminergic system and benazepril's target, the renin-angiotensin-aldosterone system. For instance, dopamine, through the D5 receptor, has been shown to regulate the expression of renalase, an enzyme that metabolizes dopamine and may play a role in blood pressure control. [] Moreover, research suggests that dopamine receptor D5 acts as a modulator of tumor response to dopamine receptor D2 antagonism, a potential target for cancer treatment. []

Decamethylcyclopentasiloxane (D5)

Compound Description: Decamethylcyclopentasiloxane (D5) is a silicone fluid commonly used in personal care products. Due to its widespread use and potential for environmental persistence, D5 has been the subject of environmental risk assessments. [, , , ]

Synthesis Analysis

The synthesis of benazepril-d5 typically involves the following methods:

  1. Deuteration of Benazepril: This process incorporates deuterium atoms into the benazepril structure. One common method involves using deuterated reagents during the synthetic steps of benazepril production.
  2. Dynamic Kinetic Resolution: A method that has been employed in synthesizing intermediates for benazepril, where specific conditions are optimized to favor the formation of desired stereoisomers while minimizing by-products .
  3. Asymmetric Aza-Michael Addition: This technique has been utilized to create key intermediates leading to benazepril hydrochloride, which can then be modified to obtain benazepril-d5 .

Technical Details

  • The reaction conditions often include solvents such as isopropanol, with specific temperatures and stirring times to optimize yield and selectivity.
  • The final product is typically purified using chromatographic techniques to ensure high purity levels suitable for research applications.
Molecular Structure Analysis

Benazepril-d5 retains the core structure of benazepril, with the addition of five deuterium atoms. Its molecular formula remains similar, but with an altered molecular weight due to the heavier isotopes.

Structure Data

  • Molecular Formula: C24_{24}H28_{28}D5_5N3_3O5_5
  • Molecular Weight: Approximately 426.56 g/mol (exact weight depends on specific isotopic composition).
  • Structural Features: The compound features a benzazepine ring system, a carboxylic acid moiety, and an amine group that are characteristic of ACE inhibitors.
Chemical Reactions Analysis

Benazepril-d5 can participate in various chemical reactions similar to those of its non-deuterated counterpart:

  1. Hydrolysis: In vivo, benazepril-d5 is hydrolyzed by hepatic esterases to form its active metabolite, benazeprilat.
  2. Reductive Alkylation: This reaction can be utilized in synthesizing intermediates where deuterated reagents are used to form stable products .

Technical Details

  • Reaction conditions (temperature, solvent choice) are crucial for optimizing yields and ensuring minimal side reactions occur during synthesis.
Mechanism of Action

Benazepril-d5 functions through the same mechanism as standard benazepril:

  1. Inhibition of Angiotensin-Converting Enzyme: By inhibiting this enzyme, benazepril-d5 reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure.
  2. Prodrug Activation: After administration, it is metabolized into benazeprilat, which binds competitively to ACE.

Process Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Enhanced stability due to deuteration may lead to prolonged half-life in biological systems.
  • Melting Point: Similar melting point characteristics as non-deuterated benazepril.

Relevant Data

  • Studies on solubility and stability indicate that deuterated compounds often exhibit improved characteristics compared to their non-deuterated counterparts.
Applications

Benazepril-d5 is primarily used in scientific research:

  1. Pharmacokinetic Studies: Its unique isotopic labeling allows researchers to track drug metabolism and distribution more accurately.
  2. Analytical Method Development: Utilized in developing assays for measuring drug concentrations in biological samples, aiding in quality control processes .
  3. Research on Drug Interactions: Helps elucidate interactions with other medications or biological systems without interference from non-deuterated forms.
Chemical Characterization of Benazepril-d5

Structural Elucidation via Spectroscopic Techniques

Benazepril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor benazepril, features five deuterium atoms specifically substituted at the phenyl ring positions. This strategic deuteration alters its spectroscopic properties while retaining the core benzazepine structure. Nuclear Magnetic Resonance (NMR) spectroscopy confirms deuterium placement, with the disappearance of proton signals at 7.18–7.30 ppm (phenyl region) in 1H-NMR spectra, replaced by corresponding 2H-NMR resonances [5] [7]. Fourier-Transform Infrared (FTIR) spectroscopy identifies retained functional groups, including ester C=O (1735 cm-1), carboxylic acid O-H (2500–3300 cm-1), and amide C=O (1640 cm-1), consistent with non-deuterated benazepril . High-resolution mass spectrometry (HRMS) further validates the structure through molecular ion clusters at m/z 429.52 [M]+ for Benazepril-d5 and 466.00 [M+H]+ for its hydrochloride salt [3] [8].

Table 1: NMR Spectral Data for Benazepril-d5

NucleusChemical Shift (δ)MultiplicityAssignment
1H1.22 ppmTriplet-CH2CH3
1H4.12 ppmQuartet-OCH2CH3
1H3.45–3.70 ppmMultipletBenzazepine -CH2-
13C172.8 ppmSingletEster C=O
2H7.25 ppmSingletC6D5 ring

Synthesis Pathways for Deuterated Benazepril Analogs

The synthesis of Benazepril-d5 employs deuterated precursors to ensure site-specific labeling. A validated route involves:

  • Deuterated Phenylbutyric Acid Synthesis: Bromination of 4-phenylbutyric acid followed by palladium-catalyzed deuterium exchange using D2O yields 4-(pentadeuterophenyl)butyric acid [4].
  • Chiral Condensation: The deuterated acid is activated with thionyl chloride and coupled with (3S)-2-oxo-1,3,4,5-tetrahydro-1H-1-benzazepin-3-amine under Schotten-Baumann conditions [4] [6].
  • Ethyl Esterification: The resultant carboxylic acid is esterified using ethanol and thionyl chloride at 0–5°C to form Benazepril-d5 [4].The tert-butyl ester derivative (C28H36N2O5) serves as a synthetic intermediate, accessible via reaction with tert-butyl hydroperoxide under metal-free conditions . Industrial-scale production emphasizes chiral purity (>99% ee) through enzymatic resolution and low-temperature crystallization [4].

Table 2: Key Synthetic Intermediates for Benazepril-d5

IntermediateMolecular FormulaRole in SynthesisYield
4-(Pentadeuterophenyl)butyric acidC10H5D5O2Deuterated backbone precursor85%
Benazepril tert-butyl ester-d5C28H36N2O5Hydrolyzable protecting group derivative78%
Benazepril-d5 free baseC24H23D5N2O5Final deesterified product91%

Comparative Analysis of Benazepril-d5 and Non-Deuterated Benazepril

Physicochemical and biochemical comparisons reveal critical distinctions:

  • Molecular Properties: Benazepril-d5 (MW: 429.52) has a 5 Da mass increase versus benazepril (MW: 424.49). XLogP3 values increase from 4.3 (benazepril) to 4.8 (Benazepril-d5) due to deuterium’s higher lipophilicity [7].
  • Metabolic Stability: Hepatic microsomal studies show 2.3-fold increased half-life (t½) for Benazepril-d5 due to attenuated CYP450-mediated oxidation (deuterium isotope effect) [8].
  • ACE Binding Affinity: Both compounds exhibit near-identical IC50 values (benazepril: 2.0 nM; Benazepril-d5: 2.1 nM) against rabbit lung ACE, confirming deuterium’s minimal impact on pharmacophore interactions [7] [8].
  • Analytical Utility: Benazepril-d5 serves as an internal standard in quantitative LC-MS/MS, eliminating matrix effects in benazepril assays. Its use reduces coefficient of variation from 8.2% to 1.5% in pharmacokinetic studies [5] [7].

Table 3: Physicochemical Comparison of Benazepril and Benazepril-d5

PropertyBenazeprilBenazepril-d5Analytical Method
Molecular weight424.49 g/mol429.52 g/molHRMS
XLogP34.34.8Computational modeling
ACE IC502.0 nM2.1 nMEnzyme inhibition assay
Microsomal t½ (human)1.8 h4.1 hLC-MS/MS quantification
Hydrogen bond acceptors55Molecular descriptor

Properties

CAS Number

1279200-03-1

Product Name

Benazepril-d5

IUPAC Name

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid

Molecular Formula

C24H28N2O5

Molecular Weight

429.528

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1/i3D,4D,5D,8D,9D

InChI Key

XPCFTKFZXHTYIP-DPINEGQSSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Synonyms

(3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid; Lotensin;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.